molecular formula C26H20Cl2N4O3S B11512973 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11512973
M. Wt: 539.4 g/mol
InChI Key: BPXMFXILVIPGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex compound belongs to the class of dihydropyridines, which exhibit diverse biological and clinical applications. Its intricate structure combines a pyridine ring, a furan moiety, and a phenyl group, making it an intriguing target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of a furan-2-carbaldehyde derivative with a 3,4-dichlorophenylamine, followed by cyclization with a cyanoacetamide. The final step introduces the thiol group via a sulfanylating agent.

Reaction Conditions::
  • Furan-2-carbaldehyde condensation: Acidic conditions (e.g., HCl or H2SO4)
  • Cyclization: Base-catalyzed (e.g., NaOH or KOH)
  • Sulfanyl group introduction: Thiol reagents (e.g., thiourea or Lawesson’s reagent)

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using continuous flow processes or batch reactions.

Chemical Reactions Analysis

Reactions::

  • Oxidation: The compound can undergo oxidation at the sulfur atom or the cyano group.
  • Reduction: Reduction of the cyano group to an amine or alcohol.
  • Substitution: Halogenation or other nucleophilic substitutions.
Common Reagents and Conditions::
  • Oxidation: Oxone, hydrogen peroxide, or mCPBA
  • Reduction: Lithium aluminum hydride (LiAlH4) or Raney nickel
  • Substitution: Alkyl halides, nucleophiles, or Lewis acids
Major Products::
  • Oxidation: Sulfone or sulfoxide derivatives
  • Reduction: Amines or alcohols
  • Substitution: Various substituted derivatives

Scientific Research Applications

This compound has found applications in:

  • Medicinal chemistry: As a potential drug candidate due to its unique structure
  • Biology: Studying cellular pathways and interactions
  • Industry: As a precursor for other functionalized molecules

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are related dihydropyridines, this compound stands out due to its cyano group, furan ring, and phenyl substituent. Similar compounds include nifedipine and amlodipine.

Properties

Molecular Formula

C26H20Cl2N4O3S

Molecular Weight

539.4 g/mol

IUPAC Name

5-cyano-6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C26H20Cl2N4O3S/c1-15-23(25(34)32-16-6-3-2-4-7-16)24(21-8-5-11-35-21)18(13-29)26(30-15)36-14-22(33)31-17-9-10-19(27)20(28)12-17/h2-12,24,30H,14H2,1H3,(H,31,33)(H,32,34)

InChI Key

BPXMFXILVIPGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.